![molecular formula C19H17NO4 B5835925 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate](/img/structure/B5835925.png)
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate
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Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug by the United States Drug Enforcement Administration. MDPV is a potent psychostimulant that has been found to have a high potential for abuse and addiction. Despite its illicit status, MDPV has been the subject of extensive scientific research due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate functions as a reuptake inhibitor of dopamine and norepinephrine, preventing the reuptake of these neurotransmitters and leading to an increase in their levels in the brain. This increase in dopamine and norepinephrine levels is responsible for the psychostimulant effects of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction and decreased blood flow to the extremities, which can lead to tissue damage and other complications.
Advantages and Limitations for Lab Experiments
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its illicit status and potential for abuse make it difficult to obtain and use in research settings. Additionally, the complex synthesis process and specialized equipment required for its production make it a challenging substance to work with.
Future Directions
Future research on 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate should focus on its potential therapeutic applications, including its use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Additionally, further studies are needed to better understand the long-term effects of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate use and its potential for addiction and abuse. Finally, research should continue to explore the biochemical and physiological effects of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate and its mechanisms of action in the brain.
Synthesis Methods
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and methylamine. The resulting product is then esterified with 4-methylbenzoic acid to produce 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate. The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate is complex and requires specialized equipment and expertise.
Scientific Research Applications
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate has a high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood, reward, and motivation. 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-methylbenzoate has been found to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, euphoria, and energy.
properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-3-5-14(6-4-12)19(23)24-15-7-8-16(13(2)11-15)20-17(21)9-10-18(20)22/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJXLDDLBONSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794681 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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